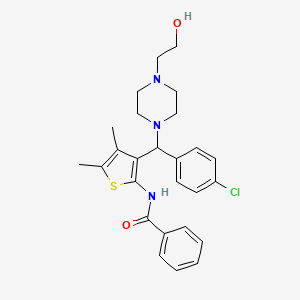

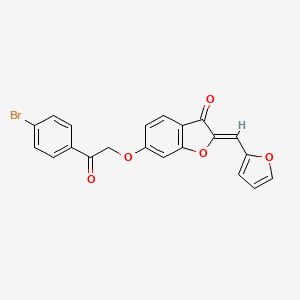

![molecular formula C7H12N2O2 B2828020 hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one CAS No. 908066-25-1](/img/structure/B2828020.png)

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a complex organic compound. It is also known as PD-128,907, a drug used in scientific research . It acts as a potent and selective agonist for the dopamine D2 and D3 receptors . It is used for studying the role of these receptors in the brain, such as inhibitory autoreceptors that act to limit further dopamine release, as well as the release of other neurotransmitters .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4(3H)-quinazolinones was performed via the reaction of anthranilic acid with dicarboxylic anhydrides . The products were heated in acetic anhydride to produce benzoxazinones. Finally, 4(3H)-quinazolinones were synthesized by the reaction between benzoxazinones and primary amines .Chemical Reactions Analysis

The reactivities of similar compounds, such as pyrrolo[2,1-c][1,2,4]benzotriazine and 4-oxo-4H-pyrrolo[2,1-c][1,4]benzoxazine, to some typical electrophiles have been studied . The preferred site of substitution in these compounds is position 1 .科学的研究の応用

Phosphodiesterase 5 (PDE5) Inhibition

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a key component in the development of PDE5 inhibitors . The compound has been used in the synthesis of tadalafil , a highly potent and selective PDE5 inhibitor . PDE5 inhibitors are primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Drug Development

The compound acts as a versatile scaffold in drug development . It has been used in the synthesis of various drugs, contributing to their reactivity and biological activity .

Organic Synthesis

This compound is used as a versatile scaffold in organic synthesis . It contributes to the development of synthetic methods and enhances the reactivity of the synthesized compounds .

Development of Imidazo Pyrazines

The compound has been used in the development of imidazo pyrazines . Imidazo pyrazines are important in medicinal chemistry due to their wide range of biological activities .

Enantioselective Annulation

This compound has been used in enantioselective annulation . This process is crucial in the synthesis of chiral molecules, which are important in the development of pharmaceuticals .

Development of Tetrahydropyrano Pyrazole-containing Carboxylates

The compound has been used in the synthesis of 1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-containing carboxylates . These compounds have potential applications in medicinal chemistry .

作用機序

Target of Action

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, also known as Tadalafil , is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

Tadalafil works by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow . This mechanism is particularly effective in the corpus cavernosum of the penis, leading to erections in response to sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide (NO)/cGMP pathway . In this pathway, sexual stimulation leads to the release of NO, which stimulates the production of cGMP. The cGMP then triggers smooth muscle relaxation and vasodilation . By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, enhancing and prolonging its effects .

Pharmacokinetics

It is known that tadalafil has a long half-life, allowing for once-daily dosing and a longer window of opportunity for sexual activity . It is absorbed in the gastrointestinal tract and metabolized in the liver .

Result of Action

The primary result of Tadalafil’s action is the facilitation of erections in response to sexual stimulation . By enhancing the effects of cGMP, it promotes smooth muscle relaxation and vasodilation, leading to increased blood flow to the penis . This makes it an effective treatment for erectile dysfunction .

Action Environment

The efficacy and stability of Tadalafil can be influenced by various environmental factors. For instance, food can delay its absorption, and liver or kidney disease can affect its metabolism . Additionally, the use of certain other medications can interact with Tadalafil, potentially affecting its action .

特性

IUPAC Name |

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCWTJKARNZOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

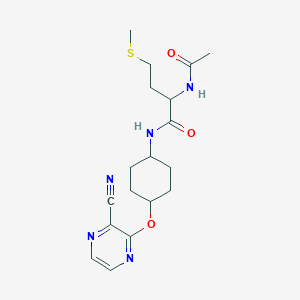

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

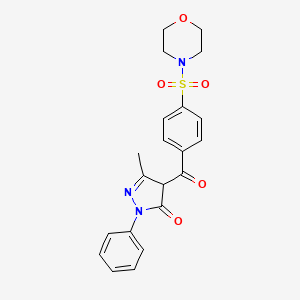

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)

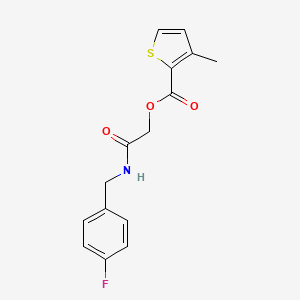

![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)

![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)

![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)

![1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole](/img/structure/B2827956.png)

![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)